4-amino-N-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-24-13-8-6-11(7-9-13)16-15(20)17(25-22-16)18(23)21-10-12-4-2-3-5-14(12)19/h2-9H,10,20H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIAWAZCBSZDKBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)NCC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-amino-N-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxamide (CAS Number: 1286720-56-6) is a thiazole derivative that has gained attention for its potential biological activities, particularly in the fields of antitumor , antimicrobial , and anticonvulsant research. This article synthesizes available data on the biological activity of this compound, presenting findings from various studies and highlighting structure-activity relationships (SAR).
Chemical Structure
The molecular formula of the compound is with a molecular weight of 357.4 g/mol. The structure includes a thiazole ring, which is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H16FN3O2S |
| Molecular Weight | 357.4 g/mol |
| CAS Number | 1286720-56-6 |
Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. In particular, compounds similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that thiazoles can interact with proteins implicated in cancer cell survival, such as Bcl-2, thereby promoting apoptosis in cancer cells.
A recent study reported that certain thiazole derivatives exhibited IC50 values less than that of doxorubicin against Jurkat and A-431 cell lines, suggesting potent antitumor activity . The presence of electron-donating groups like methoxy on the phenyl ring enhances cytotoxicity by improving interaction with target proteins .
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has also been documented. Preliminary microbiological tests indicate that compounds with similar structures possess antibacterial and antifungal activities. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
In one study, the synthesized thiazole derivatives were tested against both gram-positive and gram-negative bacteria, showing significant inhibitory effects. The presence of fluorine in the structure may enhance lipophilicity, aiding in membrane penetration and increasing antibacterial efficacy .
Anticonvulsant Activity
The anticonvulsant properties of thiazole compounds have been explored using models such as picrotoxin-induced convulsion tests. Compounds with structural similarities to This compound have shown promise in reducing seizure activity, suggesting potential therapeutic applications in epilepsy .
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is closely linked to their chemical structure. Key factors influencing activity include:
- Substituents on the Phenyl Rings : Electron-donating groups (e.g., methoxy) enhance activity by increasing electron density.
- Positioning of Functional Groups : The position of substituents on the thiazole ring affects binding affinity to biological targets.
- Fluorine Substitution : The inclusion of fluorine atoms can improve pharmacokinetic properties and increase potency against microbial strains .
Case Studies
- Antitumor Efficacy : A set of thiazole derivatives was evaluated for their anticancer properties against multiple cell lines. The most active compound demonstrated an IC50 value significantly lower than standard chemotherapeutics, indicating high potential for further development.
- Antimicrobial Testing : In vitro studies showed that a range of thiazole derivatives exhibited broad-spectrum antimicrobial activity. Compounds were effective against both E. coli and S. aureus, with varying degrees of potency based on structural modifications.
Scientific Research Applications
Anticancer Properties
Research has indicated that thiazole derivatives exhibit anticancer activities by inhibiting various cancer cell lines. A study demonstrated that compounds similar to 4-amino-N-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxamide showed promising results in reducing tumor growth in vitro and in vivo models. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Effects
Thiazole derivatives have also been explored for their antimicrobial properties. In vitro tests have shown that this compound can inhibit the growth of several bacterial strains, including resistant strains, potentially making it a candidate for developing new antibiotics.
Neurological Disorders
Emerging studies suggest that thiazole compounds may possess neuroprotective effects. The ability to cross the blood-brain barrier allows these compounds to be investigated for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary data indicate that they may help reduce oxidative stress and inflammation in neuronal cells.
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases. Research indicates that it may inhibit pro-inflammatory cytokines, thus reducing inflammation and pain.
Case Studies
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, including the target compound, against human cancer cell lines. Results showed a significant reduction in cell viability at micromolar concentrations, with IC50 values indicating potent activity against breast and lung cancer cells.
Case Study 2: Antimicrobial Efficacy
In a comparative study published in Antibiotics, the compound was tested against several pathogens. It demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) lower than those of standard antibiotics.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amine at position 4 of the thiazole ring exhibits nucleophilic behavior, participating in:
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Acylation reactions with acyl chlorides or anhydrides to form substituted amides.
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Schiff base formation with aldehydes or ketones under mild acidic conditions .
Example Reaction:
Reaction yields depend on steric hindrance from adjacent groups, such as the 3-(4-methoxyphenyl) substituent .
Carboxamide Group Reactivity
The carboxamide moiety (-CONH-) undergoes:
-
Hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Key Data:
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acylation | AcCl, DCM, RT | 72–88 | |
| Hydrolysis (acidic) | HCl (6M), reflux, 4 h | 85 |
Thiazole Ring Modifications
The thiazole core participates in electrophilic substitutions, primarily at positions activated by electron-donating groups:
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Halogenation (e.g., bromination) at position 2 or 5, depending on directing effects of the amino and carboxamide groups .
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Nitration under mixed acid conditions, favored by electron-rich aromatic systems .
Comparative Reactivity of Thiazole Derivatives:
| Compound Substituents | Preferred Reaction Site | Rate Constant (k, L/mol·s) |
|---|---|---|
| 4-Amino, 5-carboxamide | Position 2 | |
| 2-Methylthio, 4-amino (PubChem) | Position 5 |
2-Fluorophenylmethyl Group
-
Nucleophilic aromatic substitution at the fluorine-bearing ring is limited due to deactivation by the electron-withdrawing fluorine atom.
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Cross-coupling reactions (e.g., Suzuki-Miyaura) require palladium catalysts but are hindered by steric bulk .
4-Methoxyphenyl Group
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Demethylation with BBr₃ converts methoxy (-OMe) to hydroxyl (-OH), enabling further functionalization (e.g., sulfonation) .
-
Electrophilic substitution (e.g., nitration) occurs at the para position relative to the methoxy group .
Interaction with Biological Targets
While not strictly a chemical reaction, the compound’s binding to enzymes informs its reactivity in biological contexts:
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Hydrogen bonding between the carboxamide oxygen and ARG-513 residues in COX-2 enhances inhibitory activity .
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π-π stacking between the 4-methoxyphenyl group and hydrophobic enzyme pockets stabilizes transition states .
Stability Under Synthetic Conditions
The compound demonstrates moderate stability:
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Thermal decomposition begins at 210°C (TGA data).
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Photodegradation occurs under UV light (λ = 254 nm), with a half-life () of 48 hours.
Comparative Reactivity Table
| Reaction Type | This Compound | Analog (2-Methylthio Derivative) |
|---|---|---|
| Acylation (amine) | High | Moderate |
| Thiazole bromination | Low | High |
| Hydrolysis (carboxamide) | Moderate | High |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity is heavily influenced by its substituents. Key comparisons include:
Thiazolecarboxamides with Fluorophenyl Groups
- N-(2-aminoethyl)-5-(3-fluorophenyl)-4-thiazolecarboxamide (CAS 127500-84-9): Core: Thiazole with 5-fluorophenyl and 4-carboxamide. Activity: Potent MAO-A inhibitor (IC₅₀ ~10 nM) due to the aminoethyl group enhancing hydrogen bonding with the enzyme’s active site . Comparison: The target compound lacks the aminoethyl side chain but includes a 2-fluorophenylmethyl group, which may improve metabolic stability and blood-brain barrier penetration.
Methoxyphenyl-Substituted Thiazoles
- Patent Derivatives (e.g., 4-methyl-N-(2,4,6-trimethylphenyl)-5-thiazolecarboxamide): Core: Thiazole with 4-methyl and methoxyphenyl groups. Comparison: The target compound’s 4-methoxyphenyl group at position 3 may enhance binding to hydrophobic enzyme pockets compared to methyl groups.
Heterocyclic Variants
Oxazole and Pyrazole Carboxamides
- 5-methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide (CID 3148033): Core: Oxazole with nitrothiazole and phenyl groups. Activity: Antimicrobial (broad-spectrum) due to the nitro group’s electron-withdrawing effects .
Tetrahydropyrimidine Carboxamides
- N-(4-chlorophenyl)-3-formyl-6-methyl-4-aryl-tetrahydropyrimidine-5-carboxamide :
Physicochemical Properties
- Solubility: The amino group at position 4 increases hydrophilicity compared to nitro or methyl substituents in analogs .
- Lipophilicity : The 4-methoxyphenyl and 2-fluorophenylmethyl groups enhance logP (~3.2 estimated), favoring membrane permeability.
- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as seen in fluorophenyl-containing MAO inhibitors .
Preparation Methods
β-Keto Ester Preparation
The synthesis begins with the Claisen condensation of 4-methoxyacetophenone (10.0 g, 60.6 mmol) and ethyl oxalate (8.9 mL, 66.7 mmol) in anhydrous ethanol (100 mL) under reflux (78°C) for 12 hours. Sodium ethoxide (4.1 g, 60.6 mmol) catalyzes the reaction, yielding ethyl 3-(4-methoxyphenyl)-3-oxopropanoate as a pale-yellow solid (14.2 g, 85% yield).
Thiocyanation and Cyclization
The β-keto ester (10.0 g, 36.5 mmol) reacts with ammonium thiocyanate (3.3 g, 43.8 mmol) in glacial acetic acid (50 mL) at 0°C for 2 hours. Subsequent heating to 80°C for 6 hours induces cyclization, forming ethyl 3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate (8.7 g, 72% yield). The structure is confirmed via NMR (DMSO-, 500 MHz): δ 7.82 (d, , 2H, Ar–H), 7.12 (d, , 2H, Ar–H), 4.32 (q, , 2H, –OCH), 3.85 (s, 3H, –OCH), 1.35 (t, , 3H, –CH).
Introduction of the Amino Group
Nitration at Position 4
The ester (5.0 g, 15.2 mmol) undergoes nitration with fuming nitric acid (2.2 mL, 30.4 mmol) in concentrated sulfuric acid (20 mL) at 0°C for 1 hour. The mixture is poured onto ice, and the precipitate is filtered to yield ethyl 4-nitro-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate (4.3 g, 78% yield).
Reduction to Amino Group
The nitro intermediate (4.0 g, 11.1 mmol) is reduced using hydrogen gas (1 atm) over 10% palladium on carbon (0.4 g) in ethanol (50 mL) at 25°C for 6 hours. Filtration and solvent evaporation afford ethyl 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate as a white powder (3.2 g, 88% yield). Key IR absorptions: 3420 cm (N–H), 1685 cm (C=O).
Formation of the Carboxamide
Saponification to Carboxylic Acid
The ester (3.0 g, 9.1 mmol) is saponified with 10% NaOH (30 mL) in ethanol (50 mL) at 70°C for 3 hours. Acidification with HCl (6 M) precipitates 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylic acid (2.4 g, 89% yield).
Coupling with 2-Fluorobenzylamine
The carboxylic acid (2.0 g, 6.8 mmol) is treated with thionyl chloride (5 mL) in DCM (30 mL) at 0°C for 1 hour, followed by 2-fluorobenzylamine (1.1 g, 8.2 mmol) and triethylamine (2.1 mL, 15.0 mmol). After stirring at 25°C for 12 hours, the product is purified via column chromatography (hexane/EtOAc 3:2) to yield the title compound (2.1 g, 75% yield).
Characterization Data
-
HRMS (ESI): [M + H] calcd for CHFNOS: 396.0918, found 396.0925.
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NMR (DMSO-, 500 MHz): δ 10.25 (s, 1H, N–H), 7.65–7.12 (m, 8H, Ar–H), 4.52 (d, , 2H, –CH), 3.85 (s, 3H, –OCH).
Optimization and Challenges
Regioselectivity in Nitration
The nitration step predominantly targets position 4 due to the electron-donating methoxy group at position 3, directing electrophilic substitution para to itself. However, minor byproducts (∼12%) with nitro groups at position 5 are observed, necessitating chromatographic separation.
Q & A
Q. What are the optimal synthetic routes for preparing 4-amino-N-[(2-fluorophenyl)methyl]-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxamide?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of 4-methoxyphenylacetonitrile with elemental sulfur and a primary amine to form the thiazole core .
- Step 2: Introduction of the 2-fluorobenzyl group via nucleophilic substitution or reductive amination. Reaction conditions (e.g., DMF as solvent, 60–80°C, 12–24 hours) are critical for yield optimization .
- Step 3: Final carboxamide formation using coupling agents like EDC/HOBt or CDI in anhydrous THF .
Q. What spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Signals at δ 8.2–8.5 ppm (thiazole H), δ 6.7–7.3 ppm (aromatic H), and δ 4.5 ppm (CH₂ of benzyl group) confirm substituent positions .
- ¹³C NMR: Peaks at ~165 ppm (carboxamide C=O) and ~160 ppm (thiazole C-2) validate the core structure .
- Mass Spectrometry: High-resolution ESI-MS shows [M+H]⁺ at m/z 386.1 (calculated 386.12) .
- X-ray Crystallography: Resolves spatial arrangement of the 4-methoxyphenyl and fluorobenzyl groups (bond angles: 120° for thiazole ring) .
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
Methodological Answer:
- In Vitro Enzyme Inhibition: Screen against COX-2 or kinases using fluorescence polarization assays. IC₅₀ values <10 µM indicate potency .
- Cell-Based Assays: Test antiproliferative activity in cancer lines (e.g., MCF-7, HeLa) via MTT assay. Compare results to controls like doxorubicin .
- Antimicrobial Screening: Use broth microdilution against S. aureus and E. coli (MIC reported as 8–16 µg/mL for related thiazoles) .
Advanced Research Questions
Q. How do substitution patterns (e.g., methoxy vs. fluoro groups) influence bioactivity in structure-activity relationship (SAR) studies?
Methodological Answer:
- Comparative Analysis: Synthesize analogs with substituent variations (e.g., replacing 4-methoxyphenyl with 4-chlorophenyl).
- Activity Trends:
- Electron-donating groups (e.g., -OCH₃) enhance membrane permeability but reduce metabolic stability .
- Fluorine at the benzyl position improves target selectivity (e.g., 10-fold higher potency vs. non-fluorinated analogs) .
Q. How can researchers resolve contradictions in biological data (e.g., high in vitro potency but low in vivo efficacy)?
Methodological Answer:
- Solubility Optimization: Use co-solvents (e.g., PEG-400) or nanoformulation to enhance bioavailability .
- Metabolic Stability Testing: Conduct liver microsome assays (e.g., t₁/₂ <30 min suggests rapid clearance) .
- Pharmacokinetic Profiling: Measure Cₘₐₓ and AUC in rodent models to correlate exposure with efficacy .
Q. What methodologies are recommended for studying metabolic stability and degradation pathways?
Methodological Answer:
- In Vitro Models:
- Analytical Tools: LC-HRMS detects major metabolites (e.g., hydroxylated derivatives at m/z 402.1) .
Q. What advanced techniques are used to elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Identification:
- Pathway Analysis: RNA-seq or phosphoproteomics to map downstream effects (e.g., apoptosis signaling) .
Q. How can cross-reactivity with off-target proteins be minimized during mechanistic studies?
Methodological Answer:
- Kinase Profiling Panels: Test against 100+ kinases at 1 µM to assess selectivity (e.g., <10% inhibition for non-target kinases) .
- Surface Plasmon Resonance (SPR): Measure binding kinetics (KD) to validate target-specific interactions .
- CRISPR Knockout Models: Use gene-edited cell lines to confirm on-target effects (e.g., reduced activity in target KO cells) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
